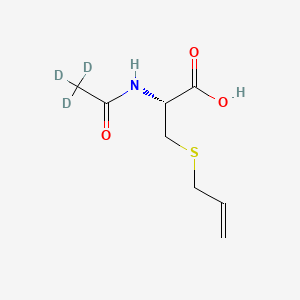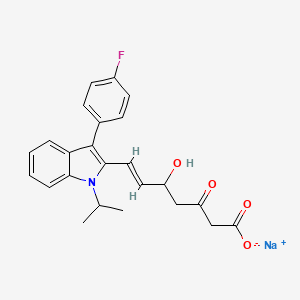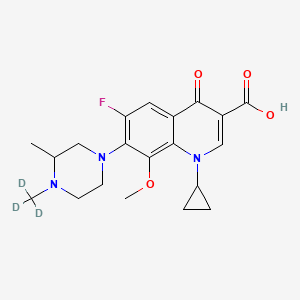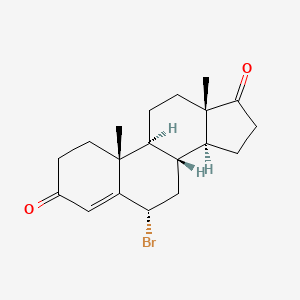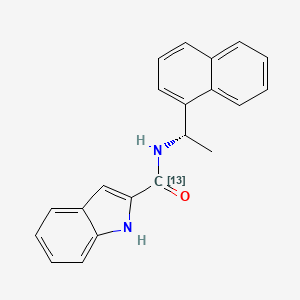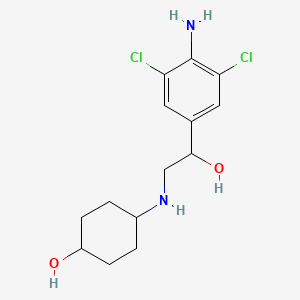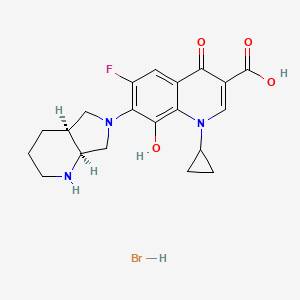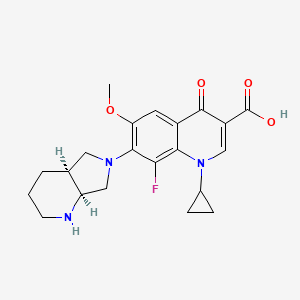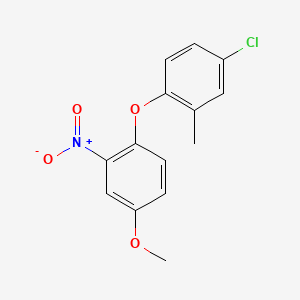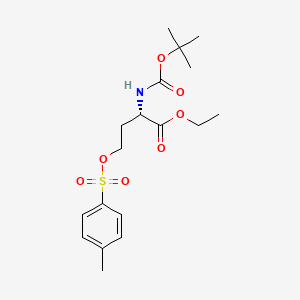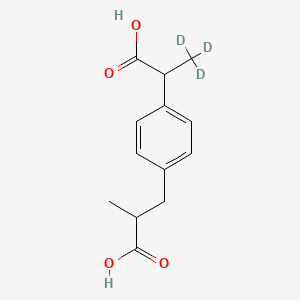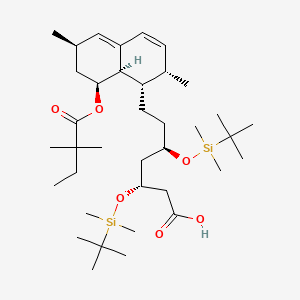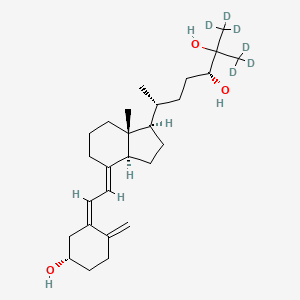
Secalciferol-d6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Secalciferol-d6, also known as (24R)-24,25-Dihydroxyvitamin D3-d6, is the deuterium labeled Secalciferol . Secalciferol is a metabolite of Vitamin D, a possibly anti-inflammatory steroid which is involved in bone ossification .
Synthesis Analysis
Secalciferol-d6 is a stable heavy isotope of hydrogen, carbon, and other elements that have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Molecular Structure Analysis
The molecular formula of Secalciferol-d6 is C27H38D6O3 . The molecular weight is 422.68 . The structure of Secalciferol-d6 is represented by the SMILES string: C[C@@]12C@CCC@HC3)\\CCC1)(CC[C@@]2(C@@H([2H])[2H])(C([2H])([2H])[2H])O)O)C)[H])[H] .
Aplicaciones Científicas De Investigación
Role in Health and Athletic Performance
Vitamin D, including secalciferol, is identified as a crucial nutrient for maintaining optimal health and enhancing athletic performance. It is recognized for its role in calcium and phosphorus homeostasis, indicating its importance in bone health. Beyond these well-known functions, vitamin D receptors are present in almost every cell in the body, suggesting a broader physiological impact, including the prevention of chronic diseases such as cancer, cardiovascular diseases, autoimmune diseases, and diabetes. The active form of Vitamin D plays a significant role in achieving better health outcomes and athletic performance (Chatterjee et al., 2014).
Influence on Cell Membrane Structures
Research on secosteroids like cholecalciferol (Vitamin D3) and ergocalciferol (Vitamin D2) has shown their effect on the structure and phase behavior of cell membranes. Studies using X-ray diffraction to explore the impact of these vitamins on dipalmitoyl phosphatidylcholine (DPPC) membranes found that Vitamin D derivatives induce distinct modulated phases in lipid bilayers, affecting the cell membrane's physical properties. This suggests potential implications for how Vitamin D and its analogs, including Secalciferol-d6, influence cell signaling and structural integrity (Kamal et al., 2012).
Applications in Autoimmune Diseases and Immunomodulation
The secosteroid Vitamin D3 and its active hormone, calcitriol, have been extensively studied for their effects on the immune system, particularly in the context of autoimmune diseases. High-dose Vitamin D3 therapy has shown clinical benefits in treating autoimmune diseases, which could be explained by the concept of acquired Vitamin D resistance. This resistance may arise from genetic polymorphisms affecting the Vitamin D system or from a blockade of Vitamin D receptor signaling, suggesting a complex interaction between Vitamin D levels and immune system regulation. These insights are critical for understanding the therapeutic potential of Vitamin D derivatives, including Secalciferol-d6, in modulating immune responses (Lemke et al., 2021).
Advancements in Analytical Techniques
Secalciferol-d6, as a deuterated compound, is particularly valuable in analytical chemistry for its application in LC–MS/MS techniques. It serves as an internal standard in the quantification of Vitamin D levels in biological samples, highlighting its importance in research focused on understanding Vitamin D's bioavailability and metabolism. The development of accurate, sensitive, and selective methods for determining Vitamin D levels in human plasma exemplifies the critical role of deuterated standards like Secalciferol-d6 in enhancing the reliability of analytical results (Contractor et al., 2017).
Safety and Hazards
Secalciferol-d6 is classified as having acute toxicity, both oral and dermal, and can cause damage to organs through prolonged or repeated exposure . It is recommended to avoid breathing its dust/fume/gas/mist/vapours/spray, and protective measures such as wearing gloves, protective clothing, eye protection, and respiratory protection are advised .
Mecanismo De Acción
Secalciferol-d6 is a deuterium-labeled form of Secalciferol . Secalciferol is a metabolite of Vitamin D, which is potentially involved in bone ossification .
Target of Action
Secalciferol primarily targets the cells involved in bone formation and immune response . It is a metabolite of Vitamin D, which plays a crucial role in calcium homeostasis and bone health .
Mode of Action
As a vitamin d metabolite, it is likely to interact with the vitamin d receptor (vdr) in target cells . This interaction can lead to the transcription of genes that regulate bone mineralization and immune response .
Biochemical Pathways
Secalciferol-d6, like other Vitamin D metabolites, is involved in the regulation of calcium and phosphate homeostasis . It may influence the expression of genes involved in calcium absorption in the gut and calcium mobilization in the bone .
Pharmacokinetics
It is known that deuterium labeling can potentially affect the pharmacokinetic and metabolic profiles of drugs . This could influence the absorption, distribution, metabolism, and excretion (ADME) properties of Secalciferol-d6 .
Result of Action
The primary result of Secalciferol-d6 action is likely to be the regulation of bone ossification . By influencing the expression of genes involved in bone mineralization, it may contribute to bone health .
Propiedades
IUPAC Name |
(3R,6R)-6-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(5S)-5-hydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-1,1,1-trideuterio-2-(trideuteriomethyl)heptane-2,3-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44O3/c1-18-8-12-22(28)17-21(18)11-10-20-7-6-16-27(5)23(13-14-24(20)27)19(2)9-15-25(29)26(3,4)30/h10-11,19,22-25,28-30H,1,6-9,12-17H2,2-5H3/b20-10+,21-11-/t19-,22+,23-,24+,25-,27-/m1/s1/i3D3,4D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCKJYANJHNLEEP-YIZZJVCQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(C(C)(C)O)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([C@@H](CC[C@@H](C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)O)C)O)(C([2H])([2H])[2H])O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Secalciferol-d6 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


